2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide hydrochloride
Description
2-Chloro-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide hydrochloride is a synthetic organic compound featuring a propanamide backbone with a chloro substituent at the 2-position and a morpholine ring linked via a methylene group to the para position of the phenyl ring. Its molecular formula is C₁₅H₂₀Cl₂N₂O₂, with a molecular weight of 333.25 g/mol (CAS: 1258652-36-6) . This compound is primarily used in research settings, particularly as a reference standard or intermediate in drug development .
Properties
IUPAC Name |
2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c1-11(15)14(18)16-13-4-2-12(3-5-13)10-17-6-8-19-9-7-17;/h2-5,11H,6-10H2,1H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUGVVTYLRKMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CN2CCOCC2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Mode of Action
It is known that the morpholine ring structure in the compound can interact with various biological targets, influencing their activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more. .
Biological Activity
2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide hydrochloride, with the chemical formula C15H22Cl2N2O2 and CAS Number 1258652-36-6, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a chloro group, a propanamide moiety, and a morpholine ring, which may contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The structural uniqueness of this compound is significant for understanding its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H22Cl2N2O2 |
| Molecular Weight | 319.2 g/mol |
| CAS Number | 1258652-36-6 |
| Melting Point | Not Available |
| Density | Not Available |
Antiviral Potential
Preliminary studies indicate that this compound may exhibit antiviral properties. The compound's mechanism of action could involve the inhibition of specific viral enzymes, potentially affecting the replication of viruses. For instance, similar compounds have shown effectiveness against various animal viruses by targeting the enzyme IMP dehydrogenase (IMPDH), crucial for nucleotide biosynthesis in viral replication pathways .
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of related compounds suggest that this compound may possess similar properties. Studies on structurally analogous compounds have reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These findings imply that further investigation into the antibacterial efficacy of this compound could yield promising results.
The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that its interaction with specific receptors or enzymes could modulate critical biochemical pathways involved in disease processes. Understanding these interactions is essential for assessing the therapeutic potential of the compound.
Case Studies and Research Findings
Research into the biological activity of this compound is still emerging. For example, studies focusing on its structural analogs have provided insights into how modifications can enhance biological activity:
- Antiviral Efficacy : Research has shown that certain derivatives exhibit significant antiviral activity by inhibiting IMPDH, leading to reduced viral replication in cell cultures .
- Antimicrobial Studies : Comparative studies on similar compounds have indicated that modifications such as halogen substitutions can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds suggest that their absorption, distribution, metabolism, and excretion (ADME) profiles can significantly influence their efficacy and safety profiles in vivo.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- Morpholine vs. Piperidine/Piperazine Substitution: Morpholine-containing analogs (e.g., the target compound) exhibit higher polarity and hydrogen-bonding capacity compared to piperidine derivatives (e.g., ).
- Electron-Donating vs. Electron-Withdrawing Groups: Compounds with dimethylamino (electron-donating, ) or sulfonyl (electron-withdrawing, ) groups exhibit divergent electronic profiles.
- Substituent Position and Steric Effects: Diethoxy-substituted analogs () introduce steric bulk at the 2- and 5-positions, which may reduce binding affinity in receptor-based applications compared to monosubstituted derivatives.
Pharmacological and Physicochemical Properties
- Solubility and LogP: The diethoxy-morpholine derivative () has a calculated logP of 2.697, indicating moderate lipophilicity, while the dimethylamino analog () is more hydrophilic due to its amine group .
- Stability and Salt Forms : Hydrochloride salts (e.g., target compound, ) improve crystallinity and shelf stability compared to free bases.
Q & A
Q. What are the established synthetic routes for 2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide hydrochloride, and what key reaction conditions influence yield and purity?
The synthesis involves nucleophilic substitution reactions. A morpholine derivative reacts with a chloroacetyl compound, where the amine group attacks the electrophilic carbonyl carbon. The hydrochloride salt is obtained via neutralization with HCl. Critical conditions include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature : Controlled heating (60–80°C) minimizes side reactions.
- Stoichiometry : Excess chloroacetyl chloride (1.2–1.5 eq.) improves conversion.
Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- NMR : H and C NMR identify substituents (e.g., morpholine methylene protons at δ 3.6–3.8 ppm, aromatic protons at δ 7.2–7.5 ppm).
- X-ray crystallography : Resolves bond angles (e.g., C-Cl bond length ~1.79 Å) and confirms the hydrochloride salt formation via H-bonding networks.
- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 285.20 (M+H)+ .
Q. What analytical techniques are used to assess purity and stability under varying storage conditions?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<1%).
- TGA/DSC : Thermal stability is assessed (decomposition onset >200°C).
- Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks monitors degradation (e.g., hydrolysis of the amide bond) .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) are employed to model the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- Electrostatic potential maps : Highlights electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack.
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with experimental redox behavior.
- Solvent effects : PCM models simulate aqueous vs. organic media reactivity, aligning with observed hydrolysis rates in polar solvents .
Q. How does the compound interact with biological targets such as serotonin transporters, and what methodologies validate these interactions?
- Radioligand binding assays : Competitive displacement of H-citalopram in HEK293 cells expressing SERT (IC₅₀ ~50 nM).
- Molecular docking : AutoDock Vina predicts binding poses in the SERT hydrophobic pocket (binding energy −9.2 kcal/mol).
- Functional assays : Fluorescence-based uptake inhibition in neuronal cultures confirms serotonin reuptake blockade .
Q. How can researchers resolve contradictions in reported biological activity data across experimental models?
Discrepancies (e.g., IC₅₀ variability in cancer vs. microbial assays) arise from:
- Cell line specificity : Differences in membrane permeability (e.g., P-gp overexpression in MDR1+ lines).
- Assay conditions : pH-dependent solubility (e.g., reduced activity at pH >7.4).
- Metabolic stability : Liver microsome studies identify rapid CYP3A4-mediated oxidation, necessitating prodrug strategies .
Q. What strategies optimize enantiomeric purity during synthesis, and how is chiral resolution achieved?
- Chiral auxiliaries : Use of (R)- or (S)-BINOL derivatives in asymmetric catalysis (ee >90%).
- Chromatographic resolution : Chiral HPLC (Chiralpak AD-H column) separates enantiomers (α = 1.2).
- Crystallization-induced diastereomer resolution : Co-crystallization with tartaric acid derivatives .
Q. What are the implications of the morpholine ring’s conformational flexibility on bioactivity?
- SAR studies : Methylation at the morpholine nitrogen reduces CNS penetration (logP increase by 0.5).
- Dynamic NMR : Ring puckering (chair ↔ twist-boat transitions) alters binding kinetics to rigid targets (e.g., kinase ATP pockets).
- Fluorescence anisotropy : Measures rotational freedom in solution, correlating with target engagement half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
